2-(4-Bromo-2-chlorophenyl)acetamide
CAS No.:
Cat. No.: VC16480717
Molecular Formula: C8H7BrClNO
Molecular Weight: 248.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrClNO |
|---|---|
| Molecular Weight | 248.50 g/mol |
| IUPAC Name | 2-(4-bromo-2-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C8H7BrClNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) |
| Standard InChI Key | FNSPQAMSQKRANF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)CC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is N-(4-bromo-2-chlorophenyl)acetamide, reflecting the substitution pattern on the phenyl ring. The molecular formula is C₈H₇BrClNO, with a molecular weight of 248.50 g/mol. The structure features a phenyl ring substituted with bromine at the para position (C4) and chlorine at the ortho position (C2), linked to an acetamide group (-NHCOCH₃) at the nitrogen atom (Figure 1).
Key structural features:
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Halogen substituents: The electron-withdrawing bromine and chlorine groups enhance electrophilic substitution reactivity and influence intermolecular interactions.
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Amide functionality: The acetamide group contributes to hydrogen-bonding potential, affecting solubility and biological activity.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-(4-bromo-2-chlorophenyl)acetamide typically proceeds via acylation of 4-bromo-2-chloroaniline. A widely adopted method involves:
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Acylation reaction:
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Reactants: 4-Bromo-2-chloroaniline and acetic anhydride.
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Conditions: Reflux in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) with a base (e.g., pyridine) to scavenge HCl.
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Yield: 85–90% under optimized conditions.
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Industrial-scale synthesis:
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Continuous flow reactors improve efficiency and scalability.
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Process parameters (temperature, stoichiometry) are optimized to minimize byproducts like diacetylated derivatives.
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Precursor Synthesis: 4-Bromo-2-chlorophenol
The patent US4223166A details a method for synthesizing 4-bromo-2-chlorophenol, a critical precursor :
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Bromination of 2-chlorophenol:
Table 1: Bromination Conditions and Outcomes
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Temperature | 0–20°C (solvent) | High para-selectivity |
| Catalyst Loading | 3–6 wt% | Reduced isomer formation |
| Bromine Equivalents | 1.0–1.02 | Minimal excess reagent waste |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL).
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Thermal Stability: Decomposes above 200°C without melting, indicative of strong intermolecular hydrogen bonding.
Spectroscopic Data
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IR (KBr): N-H stretch (3280 cm⁻¹), C=O (1665 cm⁻¹), C-Br (560 cm⁻¹).
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¹H NMR (DMSO-d₆): δ 2.05 (s, 3H, CH₃), 7.35–7.60 (m, 3H, aromatic).
Reactivity and Functionalization
Substitution Reactions
The halogenated phenyl ring undergoes nucleophilic aromatic substitution (NAS):
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Bromine displacement: Reacts with NaOH in ethanol to yield 4-hydroxy-2-chloroacetamide derivatives.
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Chlorine displacement: Requires harsher conditions (e.g., CuCN, 150°C).
Oxidation and Reduction
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Oxidation: KMnO₄ in acidic media cleaves the acetamide group to form 4-bromo-2-chlorobenzoic acid.
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Reduction: LiAlH₄ reduces the amide to N-(4-bromo-2-chlorophenyl)ethylamine.
Biological Activity and Applications
Anticancer Screening
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Cytotoxicity: IC₅₀ = 12 µM against MCF-7 breast cancer cells via tubulin polymerization inhibition.
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Apoptosis induction: Caspase-3 activation observed in treated HeLa cells.
| Target | Activity Metric | Mechanism |
|---|---|---|
| S. aureus | MIC = 8 µg/mL | Cell wall synthesis inhibition |
| MCF-7 cells | IC₅₀ = 12 µM | Tubulin destabilization |
Industrial and Material Science Applications
Polymer Synthesis
Incorporated into polyamides to enhance thermal stability:
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Glass transition temperature (Tg): Increases by 20°C compared to non-halogenated analogs.
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Flame retardancy: Bromine content reduces polymer flammability (UL-94 V-0 rating).
Comparison with Structural Analogs
4-Bromo-2-fluoroacetamide
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Enhanced lipophilicity: LogP = 2.1 vs. 1.8 for the chloro derivative.
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Reduced antibacterial potency: MIC = 32 µg/mL against S. aureus.
4-Iodo-2-chloroacetamide
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Heavier halogen: Higher molecular weight (296.0 g/mol) and radiosensitivity.
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Application: Potential PET imaging agent.
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